molecular formula C7H11F2N3S B13150039 4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13150039
M. Wt: 207.25 g/mol
InChI Key: MYFSXUSXOKWWFC-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoroethyl group and a propan-2-yl group attached to the triazole ring, along with a thiol group

Preparation Methods

The synthesis of 4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,2-difluoroethylamine with an appropriate triazole precursor under specific reaction conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final compound .

Chemical Reactions Analysis

4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The difluoroethyl and propan-2-yl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: The parent compound of the triazole family, which lacks the difluoroethyl and propan-2-yl groups.

    Fluconazole: A triazole antifungal agent with a different substitution pattern on the triazole ring.

Properties

Molecular Formula

C7H11F2N3S

Molecular Weight

207.25 g/mol

IUPAC Name

4-(2,2-difluoroethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H11F2N3S/c1-4(2)6-10-11-7(13)12(6)3-5(8)9/h4-5H,3H2,1-2H3,(H,11,13)

InChI Key

MYFSXUSXOKWWFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=S)N1CC(F)F

Origin of Product

United States

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